molecular formula C10H12ClNO2 B4725175 2-(2-chlorophenoxy)-N-methylpropanamide

2-(2-chlorophenoxy)-N-methylpropanamide

Cat. No. B4725175
M. Wt: 213.66 g/mol
InChI Key: DPKQDTZOFREGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-methylpropanamide, also known as Milrinone, is a selective phosphodiesterase 3 (PDE3) inhibitor. It is used as an inotropic agent and vasodilator in the treatment of congestive heart failure and acute heart failure.

Mechanism of Action

2-(2-chlorophenoxy)-N-methylpropanamide works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by PDE3. This leads to an increase in intracellular cAMP levels, which results in increased contractility and relaxation of cardiac and vascular smooth muscle cells. This compound also has a vasodilatory effect, which reduces afterload and improves cardiac output.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the force and velocity of myocardial contraction, which leads to an increase in cardiac output. This compound also reduces afterload by dilating blood vessels, which improves blood flow and reduces workload on the heart. This compound has been shown to increase renal blood flow and improve renal function in patients with acute renal failure. Additionally, this compound has been shown to reduce inflammation and improve immune function in patients with sepsis.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-methylpropanamide has several advantages for lab experiments. It is a selective PDE3 inhibitor, which allows for specific targeting of the cAMP pathway. This compound is also relatively stable and has a long half-life, which allows for sustained effects. However, this compound has some limitations for lab experiments. It can be difficult to obtain pure this compound, and it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-methylpropanamide. One area of interest is the use of this compound in the treatment of pulmonary hypertension. This compound has been shown to reduce pulmonary vascular resistance and improve right ventricular function in patients with pulmonary hypertension. Another area of interest is the use of this compound in combination with other drugs for the treatment of heart failure. This compound has been shown to have synergistic effects with other inotropic agents and vasodilators. Additionally, there is ongoing research on the use of this compound in the treatment of sepsis and acute renal failure. Overall, this compound has shown great potential for the treatment of various cardiovascular and renal diseases and continues to be an area of active research.

Scientific Research Applications

2-(2-chlorophenoxy)-N-methylpropanamide has been extensively studied for its therapeutic effects in the treatment of heart failure. It has been shown to increase cardiac output, reduce pulmonary capillary wedge pressure, and improve exercise tolerance in patients with heart failure. This compound has also been studied for its potential use in the treatment of pulmonary hypertension, acute renal failure, and sepsis.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKQDTZOFREGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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